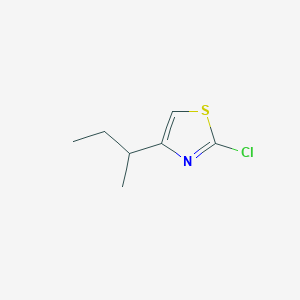

4-(Sec-butyl)-2-chlorothiazole

Description

Properties

IUPAC Name |

4-butan-2-yl-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMHSHJZVJIHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butyl)-2-chlorothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with sec-butyl halides in the presence of a base, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Sec-butyl)-2-chlorothiazole may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butyl)-2-chlorothiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of 4-(Sec-butyl)-2-aminothiazole or 4-(Sec-butyl)-2-thiolthiazole.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Sec-butyl)-2-chlorothiazole has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Sec-butyl)-2-chlorothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sec-butyl group and chlorine atom can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chlorine at the 2-position (common in all compounds) enhances electrophilicity, facilitating nucleophilic substitutions in drug synthesis .

- Alkyl vs.

- Biological Activity : Thiazoles with bulky substituents (e.g., sec-butyl) may resist enzymatic degradation, as seen in dasatinib analogs , whereas benzothiazoles with methoxyphenyl groups exhibit antifungal properties .

Research Implications and Gaps

- Physicochemical Data : Predicted properties (e.g., boiling point, solubility) for 4-(sec-butyl)-2-chlorothiazole are absent in the evidence. Experimental studies are needed to compare with analogs like 2-chloro-4-(methylsulfonyl)-1,3-benzothiazole .

- Biological Screening: No direct data on its antimicrobial or kinase inhibition activity exists. Testing against fungal strains (as in ) or cancer cell lines could validate hypothesized applications.

Biological Activity

4-(Sec-butyl)-2-chlorothiazole is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of 4-(sec-butyl)-2-chlorothiazole, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

4-(Sec-butyl)-2-chlorothiazole is characterized by a thiazole ring substituted with a sec-butyl group and a chlorine atom. The structural formula can be represented as follows:

This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-(sec-butyl)-2-chlorothiazole. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, 4-(sec-butyl)-2-chlorothiazole has been shown to inhibit key signaling pathways involved in cell proliferation and survival.

- Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, including breast and lung cancers. For example, a derivative of 2-aminothiazole showed an IC50 of 0.06 µM against non-small cell lung cancer cells (NCI-H522) .

Antimicrobial Activity

Thiazoles have also been recognized for their antimicrobial properties. Preliminary investigations into 4-(sec-butyl)-2-chlorothiazole suggest it may possess antibacterial and antifungal activities.

- Research Findings : Studies have indicated that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth. The specific efficacy of 4-(sec-butyl)-2-chlorothiazole against various pathogens remains to be fully elucidated but shows promise based on related compounds.

Antioxidant Activity

Oxidative stress plays a crucial role in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Compounds like 4-(sec-butyl)-2-chlorothiazole may exhibit antioxidant properties that help mitigate oxidative damage.

- Mechanism : The antioxidant activity is likely due to the ability of thiazoles to scavenge free radicals and enhance cellular antioxidant defenses.

Data Table: Biological Activities Overview

| Activity Type | IC50 (µM) | Cell Lines/Pathogens | Mechanism |

|---|---|---|---|

| Anticancer | 0.06 | NCI-H522 (lung), MCF7 (breast) | Apoptosis induction, cell cycle arrest |

| Antimicrobial | TBD | Various bacterial strains | Disruption of cell wall synthesis |

| Antioxidant | TBD | Cellular models | Free radical scavenging |

Clinical Implications

The biological activities of 4-(sec-butyl)-2-chlorothiazole suggest potential therapeutic applications in oncology and infectious disease management. Further clinical studies are warranted to establish safety profiles, efficacy in vivo, and possible side effects.

Q & A

Q. What are the established synthetic methods for preparing 4-(sec-butyl)-2-chlorothiazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves sulfur-directed lithiation of 2-chlorothiazole derivatives followed by nucleophilic coupling with sec-butyl precursors. For example, ortho-lithiation using LDA (lithium diisopropylamide) at low temperatures (−78°C) enables regioselective substitution at the 4-position of the thiazole ring. Subsequent quenching with sec-butyl electrophiles (e.g., sec-butyl bromide) yields the target compound. Optimization includes:

- Temperature control (−78°C to 0°C) to minimize side reactions.

- Use of anhydrous THF as a solvent to enhance lithiation efficiency.

- Stoichiometric adjustments (1.2–1.5 equivalents of sec-butyl reagent) to drive completion.

Monitoring via thin-layer chromatography (TLC) and GC-MS ensures intermediate purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of 4-(sec-butyl)-2-chlorothiazole, and how should data interpretation be approached?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : H and C NMR confirm the sec-butyl group (e.g., δ 1.0–1.5 ppm for methyl protons) and thiazole ring protons (δ 7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 204.0521 for CHClNS).

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between thiazole and sec-butyl groups) .

Cross-validate data against computational models (DFT calculations) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity of substitution reactions involving 4-(sec-butyl)-2-chlorothiazole?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals (FMOs). For instance:

- HOMO-LUMO Analysis : Identifies nucleophilic/electrophilic sites. The 5-position of the thiazole ring may show higher electrophilicity due to electron-withdrawing Cl at position 2.

- Transition State Modeling : Predicts activation barriers for sec-butyl group rotation or ring-opening reactions.

Pair computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate predictions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for thiazole derivatives containing sec-butyl substituents?

- Methodological Answer : Systematic approaches include:

- Meta-Analysis of Existing Studies : Compare assay conditions (e.g., cell lines, solvent systems). For example, discrepancies in antifungal activity may arise from DMSO concentration variations affecting compound solubility .

- Dose-Response Reproducibility : Conduct IC determinations across multiple replicates with standardized protocols.

- Structure-Activity Relationship (SAR) Studies : Introduce controlled modifications (e.g., replacing sec-butyl with tert-butyl) to isolate substituent effects .

Q. What safety considerations and toxicity profiles should be prioritized when handling 4-(sec-butyl)-2-chlorothiazole in laboratory settings?

- Methodological Answer : While direct toxicity data for 4-(sec-butyl)-2-chlorothiazole is limited, structural analogs like sec-butyl chloroformate suggest hazards:

- Acute Exposure : Use RD50 (respiratory depression) values from mouse studies (e.g., 117 ppm for sec-butyl chloroformate) to estimate safe handling thresholds. Implement fume hoods and PPE (gloves, respirators) .

- Chronic Risks : Monitor for potential genotoxicity using Ames tests (bacterial reverse mutation assays) and micronucleus assays in mammalian cells. No carcinogenicity data exists, so adopt ALARA (As Low As Reasonably Achievable) exposure principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.